molecular formula C57H90N12O9 B8260288 (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium

(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium

Cat. No.: B8260288
M. Wt: 1087.4 g/mol
InChI Key: NVRJVJPESSEQTQ-YJVSJHDDSA-N
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Description

The compound (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium is a complex organic molecule with potential applications in various fields. This compound features an azido group, a phenyl ring substituted with a tert-butyl group, and a propanoic acid moiety, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves multiple steps, starting with the preparation of the azido group and the tert-butyl-substituted phenyl ring. The azido group can be introduced via nucleophilic substitution reactions using sodium azide. The tert-butyl group is typically introduced through Friedel-Crafts alkylation. The final step involves esterification or amidation to form the propanoate or propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines or amides.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or amides.

    Substitution: Halogenated or nitrated phenyl derivatives.

    Hydrolysis: Carboxylic acids or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its azido group makes it a valuable intermediate for click chemistry, a widely used method for constructing molecular architectures.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving azido or phenyl groups. It may also serve as a probe for investigating metabolic pathways.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. The azido group can be modified to create bioactive molecules with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific functional groups for enhanced performance.

Mechanism of Action

The mechanism of action of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves its interaction with molecular targets through its azido and phenyl groups. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid: Similar structure but with an amino group instead of an azido group.

    (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-[(tert-butoxycarbonyl)amino]methylphenyl)propanoic acid: Contains tert-butoxycarbonyl-protected amino groups.

    4-hydroxy-2-quinolones: Different core structure but similar in terms of functional group diversity.

Uniqueness

The uniqueness of (2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate lies in its combination of an azido group with a tert-butyl-substituted phenyl ring, providing a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine;cyclohexylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C13H17N3O3.3C6H13N/c3*1-13(2,3)19-10-6-4-9(5-7-10)8-11(12(17)18)15-16-14;3*7-6-4-2-1-3-5-6/h3*4-7,11H,8H2,1-3H3,(H,17,18);3*6H,1-5,7H2/t3*11-;;;/m000.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRJVJPESSEQTQ-YJVSJHDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])N=[N+]=[N-].CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H90N12O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1087.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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